molecular formula C8H10FNO B1327028 4-(1-Aminoethyl)-2-fluorophenol CAS No. 1030444-42-8

4-(1-Aminoethyl)-2-fluorophenol

Cat. No. B1327028
CAS RN: 1030444-42-8
M. Wt: 155.17 g/mol
InChI Key: VWURQMSCABRCTE-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorophenol, also known as 4-AEF, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, volatile, and slightly hygroscopic solid with a sweet smell and a melting point of 80°C. 4-AEF has a variety of uses in chemical synthesis, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-AEF.

Scientific Research Applications

Radiosynthesis for Complex Molecules

4-(1-Aminoethyl)-2-fluorophenol is a derivative of 4-fluorophenol, which is a versatile synthon used in the synthesis of complex radiopharmaceuticals. A study by Ross, Ermert, and Coenen (2011) elaborated on the synthesis of no-carrier-added 4-[18F]fluorophenol, highlighting its potential in creating radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).

Enzymatic Reactions

The enzymatic reactivity of fluorophenols, including 4-fluorophenol, was studied by Battaini et al. (2002). They explored the tyrosinase-catalyzed oxidation of fluorophenols, providing insights into how these compounds behave in biological systems (Battaini et al., 2002).

Fluorescence Applications

Cheng et al. (2020) discussed the use of fluorinated amino acids, including derivatives of fluorophenol, in chemical biology. These compounds are crucial for creating fluorescent macromolecules that enable non-invasive studies in biological systems (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Environmental Applications

Shimoda et al. (2009) investigated the glycosylation of fluorophenols using plant cell cultures. Their research sheds light on the environmental implications of these compounds, particularly their role in metabolizing pollutants (Shimoda, Kubota, Kondo, Sato, & Hamada, 2009).

Pharmaceutical Applications

A study by Mercier and Youmans (1996) highlighted the role of 4-fluorophenol as a key intermediate in the production of various pharmaceuticalsand agrochemicals. They emphasized its efficient production from 4-fluoroaniline, showcasing its significance in industrial processes (Mercier & Youmans, 1996).

Mechanistic Insights in Chemical Reactions

Bombek et al. (2004) studied the electrophilic amination of 4-fluorophenol, providing crucial insights into the chemical reaction mechanisms. This study is particularly relevant for understanding the transformation and synthesis of various fluorophenol derivatives (Bombek, Požgan, Kočevar, & Polanc, 2004).

Analytical Chemistry and Spectroscopy

In analytical chemistry, fluorophenols like 4-fluorophenol have been utilized in the development of hydrogen-bonded complexes, as explored by Brass and Bullock (1978). Their study on the complexes of phenol and 4-fluorophenol offers valuable information for spectroscopic analysis and molecular interaction studies (Brass & Bullock, 1978).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-(1-aminoethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURQMSCABRCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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